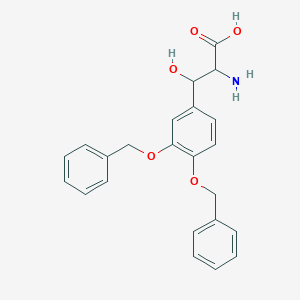Phenylserine, 3,4-dibenzyloxy-
CAS No.: 70561-66-9
Cat. No.: VC4124024
Molecular Formula: C23H23NO5
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 70561-66-9 |
|---|---|
| Molecular Formula | C23H23NO5 |
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | 2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid |
| Standard InChI | InChI=1S/C23H23NO5/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17/h1-13,21-22,25H,14-15,24H2,(H,26,27) |
| Standard InChI Key | GZLRNTMXOXBIRR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
3,4-Dibenzyloxyphenylserine (C₂₃H₂₃NO₅, molecular weight 393.44 g/mol) consists of a serine backbone substituted with a phenyl ring bearing benzyloxy groups at the 3- and 4-positions . The compound exists as a mixture of erythro and threo diastereomers due to the two stereocenters at the β-hydroxy and α-amino positions . The benzyl ether groups enhance the compound’s lipophilicity, rendering it soluble in organic solvents such as dichloromethane and ethyl acetate while limiting water solubility .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₃NO₅ | |
| Molecular Weight | 393.44 g/mol | |
| Stereoisomerism | Erythro and threo diastereomers | |
| Solubility | Organic solvents |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the benzyloxy protons (δ 4.8–5.2 ppm) and aromatic protons (δ 6.7–7.4 ppm) . High-performance liquid chromatography (HPLC) methods, as described in patent US4605759A, enable resolution of diastereomers, with retention times varying based on mobile phase composition . Mass spectrometry (MS) data from PubChem entries confirm the molecular ion peak at m/z 393.16 .
Synthetic Methodologies
Condensation with Phase Transfer Catalysis
The primary synthesis route involves the reaction of glycine with 3,4-dibenzyloxybenzaldehyde under alkaline conditions, facilitated by a phase transfer catalyst (PTC) . For instance, US4605759A reports yields exceeding 95% when using tetrabutylammonium hydrogen sulfate (0.01–2.0 g per 100 g glycine) in a water/organic solvent biphasic system . The PTC enhances interfacial reactivity, particularly when alkali concentrations are ≤1.5 equivalents relative to glycine .
Table 2: Representative Synthesis Conditions
| Parameter | Optimal Value | Source |
|---|---|---|
| Catalyst | Tetrabutylammonium hydrogen sulfate | |
| Solvent System | Water/toluene | |
| Reaction Temperature | 25–40°C | |
| Yield | 95.1% |
Hydrogenolysis for Deprotection
Post-synthesis, the benzyl groups are removed via catalytic hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere . This step yields 3,4-dihydroxyphenylserine, a precursor to biologically active molecules such as L-DOPA analogues . The reaction requires careful control of pressure (1–3 atm H₂) to avoid over-reduction of the aromatic ring .
Applications in Pharmaceutical Research
Intermediate for Neurotransmitter Analogues
3,4-Dibenzyloxyphenylserine’s deprotected form, 3,4-dihydroxyphenylserine, is structurally analogous to L-DOPA, a cornerstone in Parkinson’s disease therapy . The dibenzyloxy derivative serves as a protected intermediate in the synthesis of catecholamine derivatives, which modulate dopaminergic and adrenergic pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume